4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-methyl-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-7-14(13-10(9)12)8-11(2)5-3-4-6-11/h7H,3-6,8H2,1-2H3,(H2,12,13) |
InChI Key |
YHPBMSJKLRGJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2(CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl group and the 1-methylcyclopentylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine and related pyrazol-3-amine derivatives.
Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives
*Estimated based on molecular formula.
Structural and Substituent Effects
- Aliphatic vs. Aromatic Substituents: The target compound’s (1-methylcyclopentyl)methyl group is a bulky aliphatic substituent, contrasting with aromatic groups like pyridinyl (e.g., ) or thiophenyl (e.g., ).
- Simpler Analogs : The unsubstituted 1-methyl-1H-pyrazol-4-amine lacks steric complexity, suggesting higher solubility but reduced metabolic stability compared to the target compound.
Physicochemical Properties
- Melting Points : Derivatives with aromatic substituents (e.g., pyridinyl or pyrimidinyl ) exhibit higher melting points (104–148°C) due to π-π stacking, whereas aliphatic analogs (e.g., ) lack reported data, suggesting lower crystallinity.
- Purity : Most commercial or synthesized compounds report ≥95% purity, emphasizing the need for rigorous chromatographic purification (e.g., silica gel with ethyl acetate/hexane ).
Biological Activity
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine, with the CAS number 1477718-07-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 193.29 g/mol. The structure features a pyrazole ring substituted with a methyl group and a cyclopentyl group, which may influence its biological interactions.
Biological Activity
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Monoamine Oxidase Inhibition : Compounds in the pyrazole class have been studied for their ability to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like depression and Parkinson's disease .
- Neuroprotective Effects : Some studies suggest that MAO inhibitors can provide neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. For instance, related compounds have shown promise in protecting against neurotoxic agents like MPTP in animal models .
The mechanisms by which this compound exerts its effects may include:
- Inhibition of Neurotransmitter Degradation : By inhibiting MAOs, this compound could enhance the availability of neurotransmitters in the synaptic cleft.
- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, potentially mitigating oxidative damage in neural tissues .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- Study on MAO Inhibition : A study demonstrated that certain pyrazole compounds significantly inhibited MAO-B activity in vitro, suggesting potential therapeutic implications for neurodegenerative diseases .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.027 ± 0.004 | MAO-B |
| Compound B | 3.275 ± 0.040 | MAO-A |
This table illustrates the potency of related compounds as MAO inhibitors, which may be indicative of similar activities for this compound.
Q & A
Q. What are the common synthetic routes for 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves multi-step reactions, such as nucleophilic substitutions or cyclization. For example:
- Alkylation of pyrazole precursors : Reacting pyrazole-3-amine derivatives with alkyl halides (e.g., 1-methylcyclopentylmethyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .
- Optimization : Control of temperature (30–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents improves yields. For instance, excess alkylating agents may reduce side products like dialkylated impurities .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at pyrazole C4 and cyclopentyl C1). Distinct shifts for NH₂ (~5 ppm, broad) and cyclopentyl protons (~1.5–2.5 ppm) confirm structural integrity .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₂H₂₂N₃ requires m/z 208.18 for [M+H]⁺) .
- IR spectroscopy : NH/amine stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity assays) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structural refinement?
- Software selection : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets. For disordered cyclopentyl groups, apply restraints (e.g., SIMU/ISOR) to stabilize refinement .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/wR₂ convergence (<5% discrepancy) .
Q. What strategies address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of intermediates) .
- Catalyst optimization : Transition-metal catalysts (e.g., CuBr in Ullmann couplings) improve coupling efficiency for pyrazole-amine bonds .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent polarity, catalyst loading) using software like JMP .
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to enhance hydrophobic interactions with target proteins .
- Scaffold hopping : Replace the cyclopentyl group with bicyclic systems (e.g., norbornene) to improve metabolic stability .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes to kinases or inflammatory targets (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
